molecular formula C23H25N B14251820 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine CAS No. 185628-26-6

3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine

Cat. No.: B14251820
CAS No.: 185628-26-6
M. Wt: 315.5 g/mol
InChI Key: AFYGATPFDISDFO-UHFFFAOYSA-N
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Description

3-(Bicyclo[410]heptan-7-ylidene)-1-(diphenylmethyl)azetidine is a complex organic compound characterized by its unique bicyclic structure and azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and understanding protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[3.2.0]heptane
  • Bicyclo[3.2.0]hept-2-ene
  • tert-Butyl derivatives

Uniqueness

Compared to similar compounds, 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine stands out due to its unique combination of a bicyclic structure and an azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

185628-26-6

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

1-benzhydryl-3-(7-bicyclo[4.1.0]heptanylidene)azetidine

InChI

InChI=1S/C23H25N/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-15-19(16-24)22-20-13-7-8-14-21(20)22/h1-6,9-12,20-21,23H,7-8,13-16H2

InChI Key

AFYGATPFDISDFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2=C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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